(S)-methyl 2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate (S)-methyl 2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13649547
InChI: InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)/t15-,16-/m1/s1
SMILES: CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Molecular Formula: C20H30N4O4
Molecular Weight: 390.5 g/mol

(S)-methyl 2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

CAS No.:

Cat. No.: VC13649547

Molecular Formula: C20H30N4O4

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-methyl 2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate -

Specification

Molecular Formula C20H30N4O4
Molecular Weight 390.5 g/mol
IUPAC Name methyl (2S)-2-[[(2R)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate
Standard InChI InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)/t15-,16-/m1/s1
Standard InChI Key IHXGWJWOFHBXJK-HZPDHXFCSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)OC)NC(=O)[C@@H](C1CCCCC1)NC(=O)C2=NC=CN=C2
SMILES CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Canonical SMILES CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s structure features a central chiral carbon atom in the (S)-configuration, linked to a second chiral center in the (R)-configuration . This dual stereochemistry is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles. The pyrazine-2-carboxamido moiety introduces a heterocyclic aromatic system, while the cyclohexyl group contributes hydrophobic character. The ester functional group at the terminal methyl position enhances solubility in organic solvents .

Functional Groups and Reactivity

Key functional groups include:

  • Amide bonds: Two amide linkages stabilize the structure through intramolecular hydrogen bonding.

  • Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms, enabling π-π stacking interactions and potential metal coordination .

  • Cyclohexyl group: A saturated cyclic hydrocarbon that influences lipophilicity and conformational flexibility .

  • Ester group: The methyl ester at the terminus facilitates hydrolysis under basic conditions, a property exploitable in prodrug design .

The compound’s reactivity is dominated by the amide and ester groups, which participate in nucleophilic acyl substitution and hydrolysis reactions, respectively .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound is likely synthesized via sequential amide coupling reactions. A plausible route involves:

  • Formation of the pyrazine-2-carboxamido intermediate: Reaction of pyrazine-2-carboxylic acid with an amine-containing precursor.

  • Stereoselective coupling: Installation of the (R)-2-cyclohexylacetamido group using chiral catalysts or resolving agents.

  • Esterification: Final step involving methylation of the carboxylic acid to yield the terminal ester .

Analytical Characterization

Analytical data from suppliers confirm the compound’s identity:

  • Molecular weight: 390.48 g/mol (calculated from C₂₀H₃₀N₄O₄) .

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF); insoluble in water .

  • Storage: Stable at 2–8°C for up to one month; long-term storage at -80°C recommended .

Table 1: Physicochemical Properties

PropertyValue
CAS Number1585973-06-3
Molecular FormulaC₂₀H₃₀N₄O₄
Molecular Weight390.48 g/mol
SolubilityDMSO, DMF
Storage Conditions-80°C (long-term), 2–8°C (short-term)

Pharmacological and Biomedical Applications

Stereochemical Impact on Bioactivity

The (S) and (R) configurations at the chiral centers are pivotal for target binding. Enantiomeric purity ≥95% is typically required for pharmaceutical candidates, as minor impurities can alter efficacy or toxicity . Computational docking studies predict high affinity for proteins with hydrophobic binding pockets, such as cyclin-dependent kinases.

ConcentrationVolume (per 1 mg)
1 mM2.561 mL
5 mM0.5122 mL
10 mM0.2561 mL

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